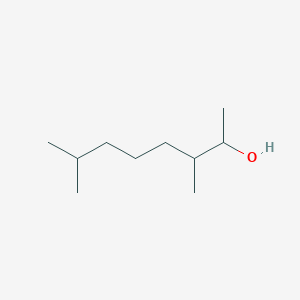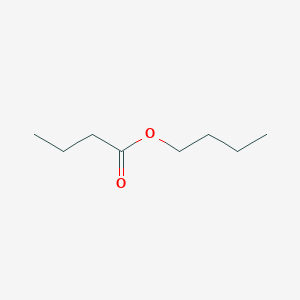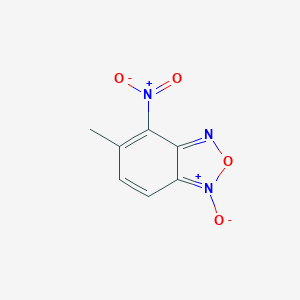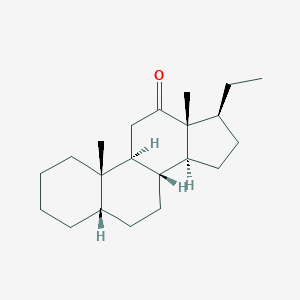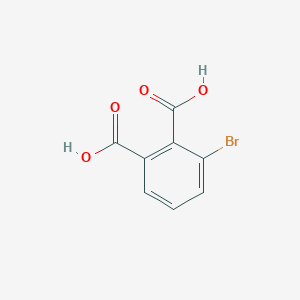
3-bromophthalic Acid
Overview
Description
3-Bromophthalic acid, with the chemical formula C8H5BrO4, is a brominated derivative of phthalic acid. It is a white crystalline solid known for its applications in various chemical processes. The compound is characterized by the presence of bromine and carboxylic acid functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophthalic acid can be synthesized through several methods. One common approach involves the bromination of phthalic anhydride. The process typically includes the following steps:
- Dissolving phthalic anhydride and sodium hydroxide in water to form a reactant solution.
- Adding sodium bromide and sodium hypochlorite under ultrasonic conditions to facilitate the bromination reaction.
- Controlling the pH of the reaction mixture to ensure optimal conditions for the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial process is designed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The carboxylic acid groups can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to form phthalic acid or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
- Substitution reactions can yield various brominated derivatives.
- Oxidation reactions can produce phthalic anhydride or other oxidized products.
- Reduction reactions typically result in phthalic acid or its reduced forms .
Scientific Research Applications
3-Bromophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-bromophthalic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid groups play crucial roles in its reactivity. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its ability to undergo substitution and oxidation reactions allows it to modify other molecules, leading to diverse biological effects .
Comparison with Similar Compounds
3-Chlorophthalic Acid: Similar in structure but contains a chlorine atom instead of bromine.
3-Iodophthalic Acid: Contains an iodine atom, leading to different reactivity and applications.
Phthalic Acid: The parent compound without any halogen substitution.
Uniqueness: 3-Bromophthalic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties. The bromine atom enhances the compound’s reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
3-bromophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGFNQRFPUUACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461661 | |
| Record name | 3-bromophthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-69-8 | |
| Record name | 3-Bromophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromophthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


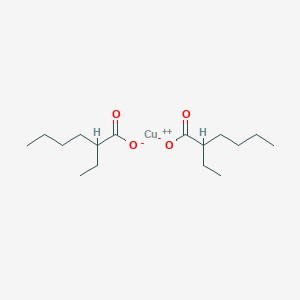
![(1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE]](/img/structure/B94243.png)

